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Compound of Interest

Compound Name: Heptafluoro-1-iodopropane

Cat. No.: B026637 Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides

comprehensive information on Heptafluoro-1-iodopropane, a key reagent in the synthesis of

novel therapeutic agents. This document details its chemical identity, physicochemical

properties, and its critical role in modern medicinal chemistry, particularly in the introduction of

the heptafluoropropyl moiety into drug candidates to enhance their metabolic stability and

pharmacokinetic profiles.

Chemical Identity and Properties
Heptafluoro-1-iodopropane is a halogenated alkane that serves as a valuable source of the

heptafluoropropyl group in organic synthesis. Its unique properties make it a versatile building

block for the development of new pharmaceuticals.

CAS Number: 754-34-7[1]

Synonyms:

1,1,1,2,2,3,3-Heptafluoro-3-iodopropane[2]

1-Iodoheptafluoropropane[2][3]

1-Iodoperfluoropropane[2][3]

Heptafluoropropyl iodide[2][3][4]
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n-Heptafluoropropyl iodide[2]

Perfluoropropyl iodide[2][4]

The following table summarizes the key physicochemical properties of Heptafluoro-1-
iodopropane:

Property Value

Molecular Formula C3F7I

Molecular Weight 295.93 g/mol

Appearance Colorless to light yellow or light red clear liquid

Density 2.05 g/mL at 25 °C

Melting Point -95 °C

Boiling Point 41 °C

Refractive Index 1.328

Role in Drug Development
The introduction of fluorine and fluorinated alkyl groups into drug candidates is a widely

employed strategy in medicinal chemistry to improve various properties of a molecule. The

heptafluoropropyl group, in particular, can significantly enhance the metabolic stability of a drug

by blocking sites susceptible to metabolism by cytochrome P450 enzymes. This can lead to

improved oral bioavailability and a longer duration of action. Heptafluoro-1-iodopropane is a

key reagent for introducing this beneficial moiety.

Experimental Protocol: Perfluoroalkylation of
Heterocycles via Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation

of C-C bonds, including the introduction of perfluoroalkyl groups into complex molecules. The

following is a representative experimental protocol for the perfluoroalkylation of a heterocyclic
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scaffold, a common core structure in many pharmaceuticals, using Heptafluoro-1-
iodopropane. This protocol is based on general principles of photoredox catalysis.

Materials:

Heterocyclic substrate (e.g., a substituted indole or pyridine)

Heptafluoro-1-iodopropane

Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye like Eosin Y)

Solvent (e.g., acetonitrile or dimethylformamide)

Inert gas (e.g., nitrogen or argon)

Visible light source (e.g., blue LEDs)

Standard laboratory glassware and stirring equipment

Procedure:

Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve the

heterocyclic substrate (1.0 equivalent) and the photocatalyst (1-5 mol%) in the chosen

solvent.

Degassing: De-gas the solution by bubbling with an inert gas for 15-30 minutes to remove

oxygen, which can quench the excited state of the photocatalyst.

Addition of Reagent: Add Heptafluoro-1-iodopropane (1.5-3.0 equivalents) to the reaction

mixture under the inert atmosphere.

Initiation of Reaction: Place the reaction vessel in proximity to the visible light source and

begin vigorous stirring. The reaction is typically carried out at room temperature.

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is

consumed.
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Work-up: Upon completion, quench the reaction and remove the solvent under reduced

pressure. The crude product is then purified using standard techniques such as column

chromatography on silica gel.

Logical Workflow of Perfluoroalkylation
The following diagram illustrates the logical workflow of the visible-light photoredox-catalyzed

perfluoroalkylation of a heterocyclic drug scaffold using Heptafluoro-1-iodopropane.
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Logical Workflow for Perfluoroalkylation
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Caption: Logical workflow for the synthesis of a heptafluoropropylated drug candidate.
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Signaling Pathway Considerations
Currently, there is no publicly available information detailing specific biological signaling

pathways that are directly modulated by Heptafluoro-1-iodopropane itself. Its primary role in

drug development is as a synthetic building block. The biological activity and the signaling

pathways affected by a drug molecule containing a heptafluoropropyl group are determined by

the overall structure of the final drug candidate and its specific protein target. The introduction

of the heptafluoropropyl group is a strategy to enhance the drug-like properties of the molecule

rather than to confer a specific signaling activity.

The diagram below illustrates the general principle of how a drug, modified with a

heptafluoropropyl group for enhanced metabolic stability, would interact with a hypothetical

signaling pathway.
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General Drug Action on a Signaling Pathway
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Caption: General principle of a drug's interaction with a signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2805509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2805509/
https://pdfs.semanticscholar.org/d3ed/ebeadab0c31262a8c9995d2cf158a23fcf6b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667657/
https://www.beilstein-journals.org/bjoc/articles/14/179
https://www.beilstein-journals.org/bjoc/articles/14/179
https://www.benchchem.com/product/b026637#heptafluoro-1-iodopropane-cas-number-and-synonyms
https://www.benchchem.com/product/b026637#heptafluoro-1-iodopropane-cas-number-and-synonyms
https://www.benchchem.com/product/b026637#heptafluoro-1-iodopropane-cas-number-and-synonyms
https://www.benchchem.com/product/b026637#heptafluoro-1-iodopropane-cas-number-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b026637?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

